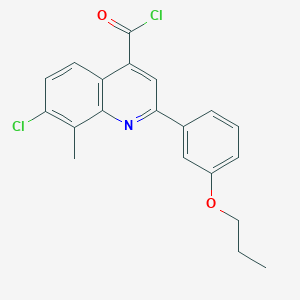
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, also known as 7-Cl-8-Me-2-PPQ, is a quinoline-based compound that has been studied for its potential applications in scientific research. It is a halogenated derivative of the parent compound 2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (2-PPQ). This compound is of interest due to its unique properties, such as its low toxicity, high solubility in water, and ability to react with a variety of substrates. 7-Cl-8-Me-2-PPQ has been used in a variety of scientific research applications, such as in organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Pharmaceuticals: Drug Synthesis and Development
Quinoline derivatives, such as 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, are pivotal in the pharmaceutical industry. They serve as key scaffolds in drug discovery due to their structural versatility and biological activity . This compound can be used to synthesize a range of biologically active molecules, potentially leading to the development of new medications for diseases where quinoline structures are relevant.
Organic Chemistry: Synthesis of Heterocyclic Compounds
In synthetic organic chemistry, this compound is utilized for constructing complex heterocyclic structures. It can undergo various reactions, including transition metal-catalyzed and metal-free ionic liquid-mediated reactions, to yield new quinoline analogues with potential industrial applications .
Medicinal Chemistry: Anticancer Agents
Quinoline derivatives are known for their antitumor properties. They may inhibit tumor growth through mechanisms like cell cycle arrest, apoptosis, and inhibition of angiogenesis. The compound could be a precursor in synthesizing novel anticancer agents, contributing to the development of new therapeutic strategies .
Neuroscience: Alzheimer’s Disease Research
Compounds with a quinoline structure have been employed in medicinal studies targeting neurodegenerative diseases. They are explored for their potential in inhibiting enzymes like acetylcholinesterase, which is significant in Alzheimer’s disease research. This compound could be part of a pharmacophore aiming to mitigate the progression of such conditions .
Biological Chemistry: Antimicrobial Activity
The antimicrobial properties of quinoline derivatives make them suitable for developing bactericidal and bacteriolytic agents. Research into the applications of 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride could lead to new treatments for bacterial infections, addressing the growing concern of antibiotic resistance .
Environmental Chemistry: Green Synthesis
The environmental impact of chemical synthesis is a significant concern. This compound can be synthesized using green chemistry protocols, such as ultrasound irradiation, which reduces the environmental footprint. Its applications in this field could promote more sustainable practices in chemical manufacturing .
Analytical Chemistry: Chemical Probes
In analytical chemistry, quinoline derivatives can act as chemical probes due to their fluorescent properties. They can be used to detect or quantify other substances, or to study various biological processes, making them valuable tools in both research and diagnostic applications .
Material Science: Organic Electronics
Quinoline compounds have potential applications in the field of organic electronics. Their electronic properties can be harnessed in the design of organic light-emitting diodes (OLEDs) and other electronic devices. Research into the electronic applications of this compound could lead to advancements in the development of flexible and lightweight electronic components .
properties
IUPAC Name |
7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-3-9-25-14-6-4-5-13(10-14)18-11-16(20(22)24)15-7-8-17(21)12(2)19(15)23-18/h4-8,10-11H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBGRBKWNLPADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164959 | |
| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-80-8 | |
| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




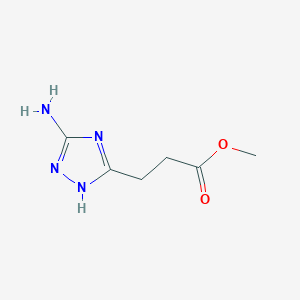

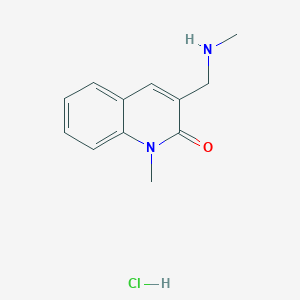
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)

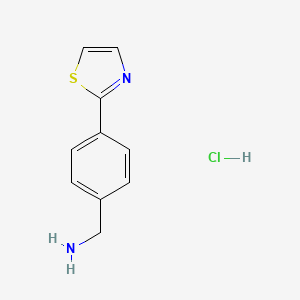
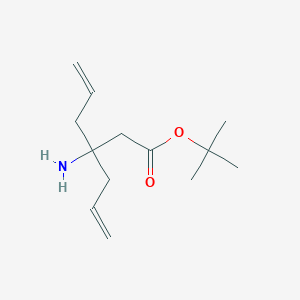
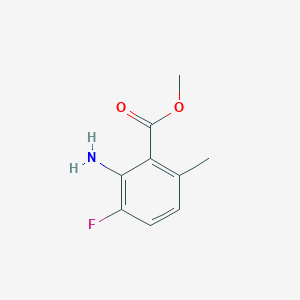
![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)


![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)
